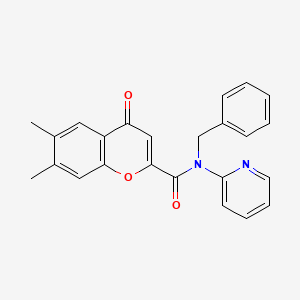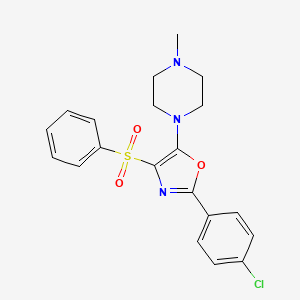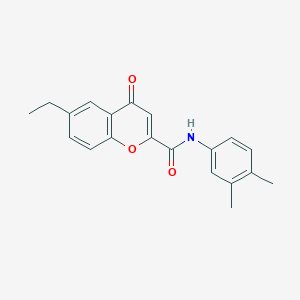
N-benzyl-6,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with benzylamine and pyridine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other analytical techniques would be essential for quality control.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
N-benzyl-6,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the benzyl and pyridine moieties.
N-benzyl-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethyl and pyridine moieties.
N-(pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the benzyl and dimethyl moieties.
Uniqueness
N-benzyl-6,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to the presence of both benzyl and pyridine moieties, which may enhance its biological activity and specificity. The combination of these structural features can lead to improved binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C24H20N2O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-benzyl-6,7-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O3/c1-16-12-19-20(27)14-22(29-21(19)13-17(16)2)24(28)26(23-10-6-7-11-25-23)15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
InChI Key |
XPDXWTMXMRDQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B11396281.png)
![N-{5-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11396289.png)
![3,5-dimethyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11396297.png)

![3-[(acetyloxy)methyl]-7-({[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11396301.png)
![ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11396321.png)
![1-oxo-3-phenyl-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11396324.png)
![N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B11396330.png)


![3-(4-Chlorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11396349.png)

![5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11396363.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11396366.png)
